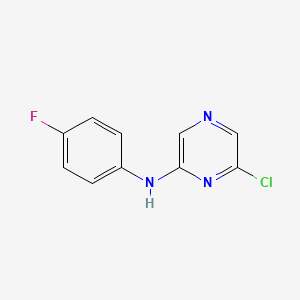

6-chloro-N-(4-fluorophenyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-(4-fluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-9-5-13-6-10(15-9)14-8-3-1-7(12)2-4-8/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSFAJLLGTZFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CN=CC(=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Investigations of 6 Chloro N 4 Fluorophenyl Pyrazin 2 Amine and Its Analogues

Antimycobacterial Activity of Pyrazine-Based Compounds

Pyrazine-based compounds, most notably pyrazinamide (B1679903), are a cornerstone of tuberculosis treatment. This has spurred extensive research into novel pyrazine (B50134) derivatives, including N-phenylpyrazin-2-amine analogues, to identify compounds with improved activity, a broader spectrum, or efficacy against drug-resistant mycobacterial strains.

In vitro Growth Inhibition Assays against Mycobacterium Strains

The antimycobacterial efficacy of pyrazine derivatives is typically assessed through in vitro growth inhibition assays against a panel of pathogenic and non-pathogenic mycobacterial species. Key organisms used in these screenings include Mycobacterium tuberculosis H37Rv (the primary causative agent of tuberculosis), Mycobacterium kansasii and Mycobacterium avium (common causes of non-tuberculous mycobacterial infections), and the fast-growing, non-pathogenic Mycobacterium smegmatis as a preliminary screening model.

Studies on a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which are structurally analogous to 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine, have demonstrated significant in vitro activity. nih.gov The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of potency. For many of these analogues, MIC values against M. tuberculosis H37Rv were found to be in the range of 1.56 to 6.25 µg/mL. nih.gov For instance, the compound 5-chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide showed an MIC of 3.13 µg/mL against this strain. The activity of these compounds was often maintained against M. kansasii and M. avium, albeit sometimes at higher concentrations. nih.gov

It is noteworthy that many pyrazinamide analogues exhibit limited activity against M. smegmatis under standard laboratory conditions. nih.gov This organism is naturally resistant to pyrazinamide, a pro-drug that requires activation by a mycobacterial enzyme that is ineffective in M. smegmatis. mdpi.com

| Compound (5-chloro-N-(R-phenyl)pyrazine-2-carboxamide) | R-group | MIC (µg/mL) vs M. tuberculosis H37Rv | MIC (µg/mL) vs M. kansasii | MIC (µg/mL) vs M. avium |

|---|---|---|---|---|

| 5-chloro-N-phenylpyrazine-2-carboxamide | H | 3.13 | 25 | 50 |

| 5-chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide | 4-F | 3.13 | 25 | 25 |

| 5-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 4-Cl | 1.56 | 12.5 | 25 |

| 5-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 3,4-diCl | 1.56 | 12.5 | 12.5 |

| 5-chloro-N-(4-bromophenyl)pyrazine-2-carboxamide | 4-Br | 1.56 | 12.5 | 25 |

| 5-chloro-N-(4-iodophenyl)pyrazine-2-carboxamide | 4-I | 1.56 | 6.25 | 12.5 |

Data sourced from a study on 5-chloro-N-phenylpyrazine-2-carboxamides. nih.gov

Exploration of Activity Spectrum

The exploration of the activity spectrum of these pyrazine compounds reveals that substitutions on the phenyl ring significantly influence their potency and breadth of activity. Halogen substitutions, in particular, have been shown to be favorable for antimycobacterial activity. The data from studies on 5-chloro-N-phenylpyrazine-2-carboxamides indicate that compounds with chloro, bromo, and iodo substituents on the phenyl ring often exhibit lower MIC values against M. tuberculosis and other mycobacterial strains compared to the unsubstituted parent compound. nih.gov This suggests that lipophilicity and electronic effects imparted by these substituents play a crucial role in the compounds' ability to penetrate the mycobacterial cell wall and interact with their molecular target.

Antineoplastic and Antiproliferative Activity Assessments

The structural features of pyrazine derivatives have also made them attractive candidates for anticancer drug discovery. Their planar heterocyclic nature allows them to function as scaffolds for designing molecules that can interact with various biological targets involved in cancer progression, such as protein kinases.

In vitro Cell Proliferation Inhibition Studies

The antiproliferative potential of this compound and its analogues is evaluated by their ability to inhibit the growth of various human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is determined to quantify their cytotoxic potency.

Research on a series of chloropyrazine-tethered pyrimidine (B1678525) derivatives has provided insights into the structure-activity relationships for antiproliferative effects. In these studies, compounds were tested against cancer cell lines such as the DU-145 human prostate cancer cell line. The results indicated that the nature and position of substituents on the phenyl ring attached to the pyrimidine core significantly modulate the cytotoxic activity. For example, a compound in this series featuring a 2-pyridinyl ring instead of a substituted phenyl ring showed the most potent activity against the DU-145 cell line, with an IC50 value of 5 ± 1 µg/mL. researchgate.netmdpi.com This was more potent than the standard chemotherapeutic drug methotrexate (B535133) in the same assay. mdpi.com The studies also showed that these compounds were generally more selective towards cancer cells over normal human liver cells (LO2), which is a desirable characteristic for potential anticancer agents. researchgate.netmdpi.com

| Compound (Chloropyrazine-tethered pyrimidine derivative with R-group) | R-group | IC50 (µg/mL) vs DU-145 (Prostate Cancer) |

|---|---|---|

| Unsubstituted Phenyl | Phenyl | 25 ± 1 |

| 4"-Chlorophenyl | 4-Cl-Phenyl | 18 ± 2 |

| 4"-Fluorophenyl | 4-F-Phenyl | 21 ± 1 |

| 4"-Nitrophenyl | 4-NO2-Phenyl | 20 ± 1 |

| 2",4"-Dichlorophenyl | 2,4-diCl-Phenyl | 22 ± 2 |

| 2"-Pyridinyl | 2-Pyridinyl | 5 ± 1 |

Data sourced from a study on chloropyrazine-tethered pyrimidine derivatives. mdpi.com

Investigations into Kinase Inhibition (e.g., Axl kinase, CDK2)

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, they are major targets for anticancer drug development. The 2-aminopyrazine (B29847) scaffold is recognized as a "privileged structure" in kinase inhibitor design.

Analogues of this compound have been investigated for their ability to inhibit specific kinases. For example, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2, alpha subunit (CSNK2A), a kinase implicated in various cancers. nih.gov In these analogues, the 6-position of the pyrazine ring was shown to be amenable to modification to improve selectivity over other kinases like PIM3. nih.gov

Herbicidal Activity Studies of Pyrazine Derivatives

Beyond medicinal applications, pyrazine derivatives have also been explored for their potential use in agriculture as herbicides. The mechanism of action for many herbicides involves the inhibition of essential biological processes in plants, such as photosynthesis.

Studies on substituted N-phenylpyrazine-2-carboxamides have demonstrated their ability to inhibit photosynthetic electron transport. mdpi.comresearchgate.net The efficacy is often measured by the IC50 value for the inhibition of the oxygen evolution rate (OER) in isolated spinach chloroplasts. A lower IC50 value indicates higher herbicidal potential. For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was found to be the most active inhibitor in one study, with an IC50 of 51 μmol·L⁻¹. mdpi.comresearchgate.net These compounds have also been shown to reduce the chlorophyll (B73375) content in green algae like Chlorella vulgaris, further supporting their herbicidal properties. mdpi.comresearchgate.net The structure-activity relationship studies in this area suggest that lipophilicity and the electronic properties of the substituents on the phenyl ring are key determinants of activity. mdpi.com

| Compound | IC50 (µmol·L⁻¹) OER Inhibition (Spinach) | IC50 (µmol·L⁻¹) Chlorophyll Reduction (C. vulgaris) |

|---|---|---|

| 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 140.0 | 150.0 |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51.0 | 100.0 |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 62.0 | 44.0 |

| 5-tert-butyl-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 100.0 | 80.0 |

| Diuron (DCMU) - Standard Herbicide | 1.9 | 7.3 |

Data sourced from a study on the herbicidal activity of substituted N-phenylpyrazine-2-carboxamides. mdpi.comresearchgate.net

Photosynthesis Inhibition Assays in Plant Systems (e.g., spinach chloroplasts)

A series of N-phenylpyrazine-2-carboxamides, which are structurally related to this compound, have been evaluated for their ability to inhibit photosynthetic electron transport (PET) in isolated spinach (Spinacia oleracea L.) chloroplasts. researchgate.netnih.gov The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the compound required to decrease the rate of oxygen evolution by 50%.

Research has shown that substitutions on both the pyrazine and phenyl rings significantly influence this activity. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as a potent inhibitor of PET, with an IC50 value of 43.0 μmol/L. researchgate.netnih.gov This suggests that the presence of a chlorine atom at the C-6 position of the pyrazine ring and a chlorine atom on the phenyl ring can be beneficial for activity. nih.gov Furthermore, the introduction of a bulky tert-butyl group at the C-5 position of the pyrazine ring was also shown to have a positive effect on photosynthesis inhibition. nih.gov In contrast, some analogues precipitated during experiments, preventing the determination of their IC50 values. nih.gov These studies indicate that specific structural features and lipophilicity play a crucial role in the interaction of these compounds with the photosynthetic apparatus in spinach chloroplasts. researchgate.net

Table 1: Photosynthesis Inhibition by Pyrazine Derivatives in Spinach Chloroplasts

| Compound | IC50 (μmol/L) | Source(s) |

|---|---|---|

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 | researchgate.net, nih.gov |

Antialgal Activity Evaluation (e.g., Chlorella vulgaris)

The antialgal properties of N-phenylpyrazine-2-carboxamide analogues have been assessed against the green algae Chlorella vulgaris. researchgate.net This activity is often determined by measuring the reduction in chlorophyll content, with the IC50 value indicating the concentration needed to cause a 50% inhibition.

In these evaluations, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide demonstrated the highest antialgal activity, with an IC50 value of 44.0 μmol/L. researchgate.net This finding highlights the herbicidal potential of this class of compounds. The structure-activity relationship appears to be complex, with substitutions on both aromatic rings influencing the compound's ability to interfere with algal growth and chlorophyll production.

Table 2: Antialgal Activity of Pyrazine Derivatives against Chlorella vulgaris

| Compound | Activity Measurement | IC50 (μmol/L) | Source(s) |

|---|

Other Reported Biological Activities of Related Pyrazine Derivatives

Beyond their effects on photosynthetic systems, various derivatives of pyrazine have been investigated for a range of other potential therapeutic applications.

Antioxidant Activity

Certain pyrazine derivatives have been evaluated for their potential as antioxidants. In one study, a series of synthetic chalcone (B49325) derivatives featuring an alkyl-substituted pyrazine heterocycle were tested for their radical scavenging capabilities using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net Among the tested compounds, guaiacyl-substituted derivatives displayed notable DPPH radical scavenging potential. Specifically, compounds designated 4a, 4c, and 4e exhibited IC50 values of 186 µM, 39 µM, and 46 µM, respectively. researchgate.net Another study on novel pyrazine-2-carboxylic acid derivatives found that (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) exhibited good antioxidant activity in both ABTS and DPPH assays.

Table 3: DPPH Radical Scavenging Activity of Pyrazine Analogues of Chalcones

| Compound | IC50 (μM) | Source(s) |

|---|---|---|

| 4a | 186 | researchgate.net |

| 4c | 39 | researchgate.net |

| 4e | 46 | researchgate.net |

Antidiabetic Activity

The potential of pyrazine derivatives in the management of diabetes has also been explored. Research into novel treatments for Type II diabetes has focused on the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. A study involving newly synthesized piperazine (B1678402) and pyridine (B92270) derivatives, which are structurally related to pyrazines, identified compounds with DPP-4 inhibitory activity. The most promising compound, designated 8h, which features a piperazine sulphonamide structure, showed 27.32% inhibition of DPP-4 at a concentration of 10 μmol/L. This compound subsequently demonstrated the ability to decrease blood glucose levels in animal models.

Antitrypanosomal Activity (e.g., Trypanosoma brucei inhibition)

Human African Trypanosomiasis, caused by the parasite Trypanosoma brucei, is a fatal disease requiring new therapeutic options. A series of 6-arylpyrazine-2-carboxamides has been identified as a promising new core for developing inhibitors against T. brucei. Several compounds in this series demonstrated potent and selective activity against the parasite. The most potent compound, a 6-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide derivative (compound 65), exhibited an EC50 value of just 24 nM against Trypanosoma brucei rhodesiense, the human infective form of the parasite. This highlights the significant potential of the pyrazine scaffold in the development of new antitrypanosomal agents.

Table 4: Antitrypanosomal Activity of 6-Arylpyrazine-2-carboxamide Derivatives against T. b. rhodesiense

| Compound | EC50 (nM) | Source(s) |

|---|

Antimicrobial and Antifungal Evaluations

Pyrazine derivatives have been extensively studied for their antimicrobial and antifungal activities. A series of chlorinated N-phenylpyrazine-2-carboxamides were evaluated for activity against Mycobacterium tuberculosis and various fungal strains. researchgate.net 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. researchgate.netnih.gov In the same series, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was found to have the highest antifungal effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. researchgate.netnih.gov

Other studies have reported broad-spectrum activity. A series of pyrazine-2-carboxylic acid derivatives showed activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria, as well as the fungus Candida albicans. For example, compound P4, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, showed a MIC of 50 µg/mL against E. coli and 3.125 µg/mL against C. albicans.

Table 5: Selected Antimicrobial and Antifungal Activities of Pyrazine Derivatives

| Compound | Organism | Activity Measurement | Value | Source(s) |

|---|---|---|---|---|

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | % Inhibition | 65% at 6.25 μg/mL | researchgate.net, nih.gov |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 62.5 μmol/L | researchgate.net, nih.gov |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | Escherichia coli | MIC | 50 µg/mL |

Mechanism of Action Moa Elucidation for 6 Chloro N 4 Fluorophenyl Pyrazin 2 Amine Analogues

Identification and Validation of Molecular Targets

The biological activity of pyrazine-based compounds stems from their interaction with specific molecular targets. Research has identified several proteins and enzymes as potential points of intervention for analogues of 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine.

Mycobacterial Beta-Ketoacyl-(Acyl-Carrier-Protein) Synthase III, or FabH, is a crucial enzyme in the fatty acid biosynthesis pathway of mycobacteria, making it an attractive target for novel antitubercular drugs. Structural similarities between known FabH inhibitors and pyrazine (B50134) derivatives have prompted investigations into this potential mechanism of action.

A study focusing on hybrid molecules combining a pyrazinamide (B1679903) scaffold with 4-phenylthiazol-2-amine identified mycobacterial FabH as a potential target. nih.gov Molecular docking studies were conducted on compounds such as 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, a close structural analogue of the subject compound. nih.gov These in-silico analyses suggested that the 6-chloro-pyrazine moiety plays a significant role in binding to the FabH active site, a hypothesis supported by the observed antimycobacterial activity of the tested compounds. nih.gov The most active compound in this series, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide , demonstrated significant inhibitory activity against M. tuberculosis, M. kansasii, and M. avium with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL. nih.gov

Pyrazinamide (PZA), a cornerstone drug for tuberculosis treatment, is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PZase). fortunejournals.comnih.gov This activation converts PZA into its active form, pyrazinoic acid (POA). fortunejournals.com Consequently, the interaction between pyrazine carboxamide analogues and PZase is a key area of study, particularly for understanding drug efficacy and resistance mechanisms.

Mutations in the pncA gene, which encodes for PZase, are the primary cause of PZA resistance in Mycobacterium tuberculosis. fortunejournals.comsci-hub.se In-silico docking studies have been used to predict the binding affinity of PZA derivatives with both wild-type and mutant PZase enzymes. One such study evaluated 6-chloro-N-(4-fluorophenyl) pyrazine-2-carboxamide , demonstrating its potential interaction with PZase mutants. The calculated binding affinity scores for this compound with C138Y and C138S mutants were -55.63 kcal/mol and -54.90 kcal/mol, respectively, suggesting a strong interaction. researchgate.net This indicates that such analogues might be effective against certain PZA-resistant strains. researchgate.net

Human Equilibrative Nucleoside Transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides and their analogues across cell membranes, playing roles in nucleotide synthesis and the regulation of adenosine (B11128) signaling. frontiersin.orgnih.gov Certain nitrogen-containing heterocyclic compounds have been identified as inhibitors of these transporters.

While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. A comprehensive structure-activity relationship (SAR) study was performed on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) , a known ENT inhibitor. frontiersin.orgnih.govpolyu.edu.hk This study revealed critical structural features for ENT inhibition. Key findings include:

The presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine (B1678402) ring was essential for inhibitory effects on both ENT1 and ENT2. nih.govpolyu.edu.hk

Replacing a larger aromatic system (naphthalene) with a smaller one (benzene) could abolish the inhibitory effects, but further substitutions on the benzene (B151609) ring could restore activity. nih.govpolyu.edu.hk

These findings suggest that the N-(4-fluorophenyl) group present in the subject compound is a potentially important pharmacophore for interaction with ENTs. The studies on FPMINT analogues showed that these compounds act as irreversible and non-competitive inhibitors of ENTs. nih.govpolyu.edu.hk

Protein kinases are pivotal components of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. tandfonline.comnih.gov The pyrazine ring, particularly the 2-aminopyrazine (B29847) scaffold, is a common motif in many potent and selective kinase inhibitors. tandfonline.com These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase. tandfonline.com

Research on aminopyrazine analogues has elucidated their binding mode to kinases like the mitotic kinase Nek2. nih.gov X-ray crystallography studies revealed that the aminopyrazine ring forms two crucial hydrogen bonds with the hinge region of the kinase's ATP binding site. nih.gov The N-phenyl group, corresponding to the N-(4-fluorophenyl) group in the subject compound, engages in hydrophobic contacts at the entrance of the ATP pocket. nih.gov The potency and selectivity of these inhibitors are highly dependent on the substitutions on both the pyrazine and phenyl rings. tandfonline.comnih.gov For instance, pyrazine-2-carboxamide derivatives have shown inhibitory activity against various tyrosine kinases, including AXL receptor tyrosine kinase 1 (AXL1) and tyrosine kinase receptor A (TRKA). ajchem-a.com

Enzyme Inhibition Kinetic Studies

Kinetic studies are essential for quantifying the potency and mechanism of enzyme inhibitors. For analogues of this compound, kinetic data has been generated for several of their identified molecular targets.

Studies on pyrazinamidase (PZase) have determined the kinetic parameters for its natural substrate, nicotinamide, and the prodrug pyrazinamide (PZA). For wild-type PZase from M. tuberculosis, the following kinetic constants were reported for PZA:

Km : 300 ± 40 µM nih.gov

kcat : 3.8 ± 0.1 s-1 nih.gov

kcat/Km : 1.3 × 104 M-1s-1 nih.gov

The enzymatic activity and efficiency of mutated PZase enzymes vary significantly depending on the location of the mutation, which directly correlates with the level of PZA resistance. nih.govresearchgate.net

For analogues targeting human ENTs, kinetic studies revealed a non-competitive inhibition mechanism. The potent inhibitor compound 3c (an analogue of FPMINT) was found to reduce the Vmax of [³H]uridine uptake in both ENT1 and ENT2 without affecting the Km, confirming this mode of inhibition. nih.govpolyu.edu.hk

In the context of kinase inhibition, studies typically determine the half-maximal inhibitory concentration (IC₅₀) to quantify potency. For example, a series of aminopyrazine derivatives designed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) identified compounds with IC₅₀ values in the low micromolar to sub-micromolar range. nih.gov Similarly, pyrazine-2-carboxamide derivatives showed varied inhibitory activity against a panel of tyrosine kinases, with the most active compound inhibiting 41% of AXL1 activity. ajchem-a.com

| Target Enzyme | Compound/Substrate | Kinetic Parameter | Value | Inhibition Type |

|---|---|---|---|---|

| Mycobacterial PZase | Pyrazinamide (PZA) | Km | 300 ± 40 µM | Substrate |

| Mycobacterial PZase | Pyrazinamide (PZA) | kcat | 3.8 ± 0.1 s-1 | Substrate |

| Human ENT1/ENT2 | Compound 3c (FPMINT analogue) | Effect on Vmax | Reduced | Non-competitive |

| Human ENT1/ENT2 | Compound 3c (FPMINT analogue) | Effect on Km | Unaffected | Non-competitive |

| MK-2 Kinase | Aminopyrazine derivatives | IC50 | Low µM to sub-µM | Inhibitor |

| AXL1 Tyrosine Kinase | Pyrazine-2-carboxamide derivative 4 | % Inhibition | 41% | Inhibitor |

Receptor Binding Assays and Signaling Pathway Analysis

Receptor binding assays are used to characterize the interaction between a ligand and its target. merckmillipore.com For pyrazine-based kinase inhibitors, these assays confirm binding to the ATP pocket of the target kinase. The binding mode of aminopyrazine inhibitors to Nek2, for example, was elucidated through co-crystallization and X-ray diffraction. nih.gov This analysis revealed specific interactions, including:

Two hydrogen bonds between the aminopyrazine ring and the kinase hinge region (specifically with the backbone of Leu83 in CDK2 for a related inhibitor). nih.gov

Hydrophobic interactions involving the N-phenyl group at the pocket entrance. nih.gov

The piperidine (B6355638) ring being positioned between key residues like Phe148 and the gatekeeper residue Met86. nih.gov

These specific binding interactions are fundamental to the compound's inhibitory activity and selectivity. nih.gov

In the study of ENT inhibitors, radiolabeled uptake assays, such as the [³H]uridine uptake study, serve as a functional binding assay. nih.govpolyu.edu.hk The inhibition of this uptake demonstrates that the compound is interacting with and blocking the transporter protein. nih.govpolyu.edu.hk

The modulation of kinases by these compounds directly impacts cellular signaling pathways. tandfonline.comnih.gov By inhibiting kinases involved in cell proliferation and survival, such as Nek2, MK-2, or various tyrosine kinases, these aminopyrazine analogues can suppress tumor growth and induce apoptosis. nih.govajchem-a.comnih.gov For instance, inhibition of MK-2 by aminopyrazine derivatives was shown to suppress the lipopolysaccharide (LPS)-stimulated production of TNFα in THP-1 cells, demonstrating an anti-inflammatory effect by modulating a key signaling pathway. nih.gov

Computational Chemistry Approaches in the Study of 6 Chloro N 4 Fluorophenyl Pyrazin 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine, might bind to a specific protein target.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and its target. For pyrazine (B50134) derivatives, docking studies have been instrumental in identifying potential binding modes within the active sites of various enzymes. For instance, in studies of pyrazine-thiazole analogs, docking has been used to visualize how these molecules fit into the binding pocket of a target protein, revealing key interactions that stabilize the complex. researchgate.net

| Pyrazine Derivative Class | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Pyrazolo-diazine and triazine analogs | Ehrlich Ascites Carcinoma (EAC) related target | Data not specified | nih.gov |

| Pyrazine-thiazole analogs | Carbonic Anhydrase (PDB: 6CB0) | -7.5 to -8.9 | researchgate.net |

| 8-Amino-imidazo[1,5-a]pyrazine derivatives | Bruton's Tyrosine Kinase (BTK) | Data not specified | japsonline.com |

The stability of a ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Docking simulations provide detailed insights into these interactions. For pyrazine derivatives, the nitrogen atoms in the pyrazine ring are potential hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. The phenyl and pyrazine rings can also participate in hydrophobic and π-π stacking interactions with the amino acid residues of the target protein. mdpi.com

In the case of this compound, the amine group's hydrogen, the pyrazine nitrogens, and the fluorine atom on the phenyl ring could all be involved in hydrogen bonding. The pyrazine and fluorophenyl rings would be expected to form hydrophobic interactions within the binding pocket. Analysis of these interactions is crucial for understanding the specificity of the compound and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are developed using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to correlate molecular descriptors with biological activity. semanticscholar.org For pyrazine derivatives, QSAR studies have been successfully used to build models that can predict their antiproliferative activity. semanticscholar.orgelivapress.com These models are trained on a set of compounds with known activities and can then be used to predict the activity of new, untested molecules, thereby prioritizing synthetic efforts. A study on phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists, for example, developed reliable CoMFA and CoMSIA models with good predictive capacity. asianpubs.org

For this compound, a QSAR model could be developed as part of a series of related pyrazine analogs to predict its biological activity based on its structural and physicochemical properties.

| QSAR Model Type | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| MLR | Pyrazine derivatives (antiproliferative) | Not specified | Not specified | semanticscholar.org |

| ANN | Pyrazine derivatives (antiproliferative) | Not specified | High correlation reported | semanticscholar.org |

| CoMFA | Phenylethynyl-pyrrolo[1,2-a]pyrazines | 0.53 | 0.92 | asianpubs.org |

| CoMSIA | Phenylethynyl-pyrrolo[1,2-a]pyrazines | 0.51 | 0.85 | asianpubs.org |

| Gaussian-based 3D-QSAR | 8-Amino-imidazo[1,5-a]pyrazines | 0.67 | 0.93 | japsonline.com |

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or physicochemical (e.g., logP, molar refractivity). semanticscholar.org For pyrazole (B372694) analogs, descriptors such as dipole moment, the energy of the LUMO, solvent-accessible surface area, and heat of formation were found to be key in describing their cytotoxic effects. nih.gov Studies on pyrazine derivatives have highlighted the importance of descriptors like volume (V), hydration energy (HE), molar refractivity (MR), and the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO). semanticscholar.org

For this compound, the presence of the chloro and fluoro substituents would significantly influence its electronic and hydrophobic properties, which would be captured by relevant molecular descriptors in a QSAR model.

Quantum Chemistry Calculations

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles.

DFT calculations are widely used to optimize the geometry of molecules and to compute a variety of properties that are often used as descriptors in QSAR studies. For pyrazine derivatives, DFT calculations at the B3LYP level of theory are commonly employed to determine properties like NBO charges, bond lengths, dipole moments, and HOMO-LUMO energies. semanticscholar.orgelivapress.com For a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT computations were used to analyze donor-acceptor interactions and other reactive properties. researchgate.net

The HOMO-LUMO energy gap, calculated using DFT, is a particularly important descriptor as it relates to the chemical reactivity and kinetic stability of a molecule. nih.gov For this compound, DFT calculations would provide a detailed understanding of its electronic properties, including the distribution of electron density and the locations of its frontier molecular orbitals, which are crucial for its reactivity and interactions with biological macromolecules. Studies on pyrazine itself have used quantum dynamics to investigate its photostability, highlighting the role of different electronic states. rsc.orgrsc.org

| Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO-LUMO Energies and Gap | Relates to chemical reactivity, kinetic stability, and electronic transitions. | DFT, Ab initio methods |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing solubility and binding. | DFT, Ab initio methods |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT |

| Natural Bond Orbital (NBO) Charges | Describes the charge distribution on individual atoms. | DFT |

HOMO-LUMO Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is a fundamental quantum chemical calculation used to understand the electronic properties and reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

A study of this compound would involve calculating the energies of these frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap would suggest that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap would indicate higher stability and lower chemical reactivity. The analysis would also map the electron density distribution of the HOMO and LUMO across the molecule, identifying the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a molecule and its stability when interacting with a biological target, such as a protein.

An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. This would allow for the exploration of different possible conformations (spatial arrangements) of the molecule and the determination of the most stable, low-energy states.

If the molecule were being studied as a potential drug, MD simulations would be crucial for assessing its binding stability to a target protein. By simulating the molecule-protein complex, researchers could analyze the persistence of key interactions (like hydrogen bonds) over time, calculate the binding free energy, and understand the dynamic behavior of the complex, all of which are critical for predicting therapeutic efficacy.

Future Research Directions and Therapeutic Potential

Optimization Strategies for Enhanced Potency and Selectivity

The development of 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine into a lead candidate necessitates systematic optimization to improve its potency against a specific biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of more effective and selective analogs. nih.gov

Key optimization strategies would involve:

Modification of the Phenyl Ring: The 4-fluoro substituent on the phenyl ring is a common feature in kinase inhibitors, often engaging in specific interactions within the ATP-binding pocket. The potency and selectivity could be modulated by altering the position and nature of substituents on this ring. For instance, introducing small electron-donating or electron-withdrawing groups could fine-tune the electronic properties and binding affinity.

Substitution of the Chlorine Atom: The chlorine atom at the 6-position of the pyrazine (B50134) ring is a prime site for nucleophilic substitution. Replacing the chlorine with various functional groups such as different amines, thiols, or alkoxy groups can explore new interaction points within a target's binding site. This approach has been used to elaborate on other halogenated pyrazine scaffolds. nih.gov

Linker Modification: While the current structure has a direct amine linker, introducing a flexible or rigid linker between the pyrazine and phenyl rings could optimize the spatial orientation of the two moieties, potentially leading to improved binding. The linker is a critical component of many inhibitors, influencing subtype selectivity. nih.gov

Docking analysis and computational modeling can support these SAR investigations by predicting how modified compounds bind to their targets, thereby prioritizing the synthesis of the most promising derivatives. nih.gov

| Modification Site | Proposed Change | Rationale for Enhanced Potency/Selectivity |

|---|---|---|

| N-(4-fluorophenyl) group | Vary substituents (e.g., -CH3, -OCH3, -CF3) at ortho, meta positions | Probe hydrophobic pockets and alter electronic properties for improved binding affinity and kinase selectivity. rsc.org |

| 6-chloro position | Replace with small amines, amides, or sulfone groups | Introduce new hydrogen bond donors/acceptors to engage with different amino acid residues at the target site. |

| Pyrazine Ring | Fuse with imidazole (B134444) or triazole rings | Create more rigid, three-dimensional structures that can improve scaffold complexity and target specificity. nih.gov |

| Amine Linker | Introduce a methylene (B1212753) or carbonyl linker | Modify the distance and angle between the pyrazine and phenyl moieties to achieve optimal orientation for target binding. nih.gov |

Exploration of Novel Biological Targets for this compound and its Derivatives

The pyrazine scaffold is prevalent in compounds targeting a wide array of biological entities, suggesting that this compound and its derivatives could exhibit activity against multiple targets. tandfonline.com Exploring these potential targets is a crucial step in elucidating the compound's therapeutic utility.

Potential target classes for investigation include:

Protein Kinases: Many successful kinase inhibitors feature N-phenyl-heterocycle motifs. Given this structural similarity, derivatives could be screened against various kinase families implicated in cancer and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs), Mesenchymal-Epithelial Transition Factor (c-Met), and tyrosine kinases involved in acute myeloid leukemia (AML). mdpi.comnih.govresearchgate.net

Histone Deacetylases (HDACs): Certain pyrazine-containing structures have shown selective inhibition of class I HDACs, which are important targets in oncology. nih.gov The 2-aminobenzamide (B116534) chemotype, which shares features with the subject compound, is known for good class-I selectivity. nih.govsemanticscholar.org

Ion Channels: Pyrazine amides have been identified as inhibitors of the epithelial sodium channel (ENaC), a target for respiratory diseases like cystic fibrosis. nih.gov Screening for activity against ENaC and other ion channels could reveal novel therapeutic applications.

Antimicrobial Targets: Pyrazine derivatives have been extensively studied for their antimicrobial properties, most notably in the anti-tubercular drug Pyrazinamide (B1679903). nih.gov Novel derivatives could be evaluated for activity against Mycobacterium tuberculosis, with potential targets including pantothenate synthetase. nih.gov Furthermore, screening against other pathogenic bacteria and parasites, such as Leishmania, where pyrazines have shown promise, is warranted. rsc.org

| Target Class | Specific Example | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Protein Kinases | FGFR, c-Met, AKN-028 target | Oncology | The N-phenyl pyrazine motif is a common pharmacophore in kinase inhibitors. mdpi.comresearchgate.net |

| Epigenetic Modifiers | HDAC1, HDAC2, HDAC3 | Oncology | Pyrazine-linked 2-aminobenzamides have demonstrated potent and selective HDAC inhibition. nih.gov |

| Ion Channels | Epithelial Sodium Channel (ENaC) | Respiratory Disease (e.g., Cystic Fibrosis) | Pyrazine amides are known inhibitors of ENaC. nih.gov |

| Enzymes in Pathogens | Pantothenate Synthetase (Mtb), Casein Kinase 1 (Leishmania) | Infectious Diseases | The pyrazine core is central to the anti-tubercular drug Pyrazinamide and has shown antileishmanial activity. rsc.orgnih.gov |

Advanced Synthetic Methodologies for Pyrazine Amine Scaffolds

To fully explore the chemical space around the this compound scaffold, efficient and versatile synthetic methods are required. Modern organic synthesis offers several advanced methodologies that can accelerate the generation of diverse compound libraries.

Future synthetic efforts could leverage:

Flow Chemistry: Continuous-flow systems offer advantages in terms of safety, scalability, and reaction time. An enzyme-catalyzed continuous-flow method has been developed for the synthesis of pyrazinamide derivatives, which could be adapted for this scaffold, providing a greener and more efficient route. nih.gov

One-Pot Reactions: Multi-step sequences conducted in a single reaction vessel, known as one-pot reactions, reduce waste and purification time. An efficient one-pot, metal- and solvent-free method has been reported for accessing multisubstituted imidazo[1,2-a]pyrazines, a strategy that could be explored for related pyrazine amine derivatives. researchgate.net

Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for forming C-N and C-C bonds, respectively. tandfonline.comresearchgate.net These reactions would be invaluable for introducing diversity at both the chloro-position of the pyrazine ring and potentially on the fluorophenyl ring.

Biocatalysis: The use of enzymes as catalysts can provide high selectivity and milder reaction conditions. Lipases have been successfully used in the amidation of pyrazine esters, demonstrating the potential for biocatalytic approaches in the synthesis of pyrazine amine derivatives. nih.gov

The adoption of these advanced methods will enable the rapid and sustainable synthesis of a wide range of analogs for biological evaluation.

Development of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach to drug design. This can lead to compounds with dual-targeting capabilities, improved potency through synergistic interactions, or enhanced pharmacokinetic profiles. The this compound moiety can serve as an excellent anchor for creating novel hybrid molecules.

Promising hybridization strategies include:

Hybrids with Natural Products: Natural products are a rich source of biologically validated scaffolds. Creating hybrids by linking the pyrazine amine moiety to natural products like chalcones or polyphenols could yield compounds with potent anticancer or anti-inflammatory activities. mdpi.comnih.gov

Hybrids with Other Heterocycles: Combining the pyrazine amine scaffold with other bioactive heterocyclic rings, such as thiazole (B1198619) or 1,3,4-thiadiazole, has been shown to produce compounds with strong anticancer and antimicrobial effects. researchgate.netresearchgate.net

Dual-Target Hybrids: For complex diseases like cancer, simultaneously inhibiting two distinct targets can be more effective than targeting a single pathway. A hybrid molecule could be designed to incorporate the pyrazine amine moiety (targeting, for example, a kinase) with a pharmacophore known to inhibit another target, such as an HDAC inhibitor.

The design of such hybrids requires careful consideration of the linker used to connect the two moieties to ensure that both pharmacophores can adopt their optimal binding conformations.

Application of Artificial Intelligence and Machine Learning in Pyrazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. ijirt.org These computational tools can be applied at multiple stages of a drug discovery campaign centered on the this compound scaffold.

Key applications of AI/ML include:

Virtual Screening and Hit Identification: AI algorithms can screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target, significantly accelerating the initial stages of drug discovery. nih.gov

Predictive Modeling: Machine learning models, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, pharmacokinetics, and toxicity (ADMET) of novel pyrazine derivatives before they are synthesized. nih.govastrazeneca.com This allows researchers to prioritize the most promising candidates and reduce the rate of late-stage failures.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be constrained to generate novel pyrazine amine derivatives that are predicted to have high potency, selectivity, and favorable drug-like properties. mdpi.com

Target Identification: AI can analyze large biological datasets (genomics, proteomics) to identify and validate novel biological targets for which pyrazine amine derivatives might be effective therapeutics. mdpi.com

By leveraging AI and ML, the development of drugs based on the this compound scaffold can be significantly streamlined, enabling a more data-driven and efficient approach to discovering the next generation of pyrazine-based medicines. nih.gov

Q & A

Q. What are the established synthetic routes for 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where 6-chloropyrazin-2-amine reacts with 4-fluorophenylboronic acid or a halogenated derivative under Suzuki-Miyaura coupling conditions. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to confirm purity (>98%). For structurally analogous compounds, reflux conditions and catalytic Pd(PPh₃)₄ are critical for minimizing byproducts .

Q. What spectroscopic techniques validate the molecular structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms connectivity and substituent positions. For example, the ¹H NMR spectrum should show a singlet for pyrazine protons (δ ~8.2 ppm) and aromatic protons from the 4-fluorophenyl group (δ ~7.1–7.4 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]⁺). X-ray crystallography (via SHELXL refinement) resolves bond angles and dihedral angles in single crystals, as demonstrated for related N-arylpyrazinamine derivatives .

Q. How is the compound initially screened for biological activity in academic research?

- Methodological Answer : Preliminary biological screening involves in vitro assays targeting enzymes or receptors structurally related to the compound’s pharmacophore. For pyrazinamine analogs, kinase inhibition assays (e.g., EGFR or JAK2) are common. Dose-response curves (IC₅₀ values) are generated using fluorescence-based or colorimetric methods (e.g., ATP depletion assays). Cytotoxicity is assessed via MTT assays on human cell lines (e.g., HEK293 or HeLa) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while minimizing impurities?

- Methodological Answer : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically varied using design of experiments (DoE). For example, replacing Pd(PPh₃)₄ with Pd(OAc)₂ and XPhos ligand improves catalytic efficiency in cross-coupling reactions. Continuous-flow microreactors enhance heat/mass transfer, reducing side products like dehalogenated intermediates. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression in real time .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is employed for refinement. Twinning or disorder in crystals is addressed using the TwinRotMat algorithm in SHELXL. For non-centrosymmetric space groups (e.g., P2₁), Flack parameters validate absolute structure. Hydrogen bonding networks (e.g., N–H···N interactions) are analyzed using Mercury software to correlate packing effects with solubility .

Q. How are structure-activity relationship (SAR) studies designed to identify critical functional groups?

- Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions (e.g., replacing Cl with Br or F with CF₃). Biological activity data (IC₅₀, Ki) are modeled using 3D-QSAR (CoMFA or CoMSIA) to map electrostatic/hydrophobic contributions. Molecular docking (AutoDock Vina) predicts binding poses against target proteins (e.g., kinases), validated by mutagenesis studies. For example, fluorophenyl substitution enhances π-π stacking in kinase ATP-binding pockets .

Q. How are contradictions in biological activity data across studies resolved?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) are investigated by standardizing assay protocols (e.g., ATP concentration in kinase assays). Orthogonal assays (SPR vs. fluorescence polarization) confirm binding affinity. Batch-to-batch compound variability is ruled out via quantitative NMR (qNMR) and elemental analysis. Contradictory results in cell-based assays may arise from differences in cell permeability, addressed using LC-MS quantification of intracellular compound levels .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer : Isothermal titration calorimetry (ITC) measures binding thermodynamics to target proteins. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies conformational changes upon ligand binding. CRISPR-Cas9 knockout models validate target relevance in cellular contexts. For example, RNA-seq profiling of treated cells reveals downstream pathway modulation (e.g., apoptosis or autophagy markers). Metabolomics (via LC-HRMS) tracks substrate depletion in enzyme inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.